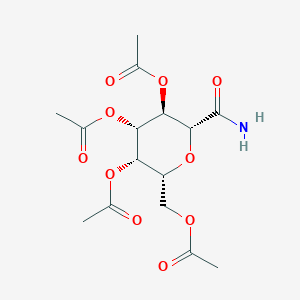

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTJYUJESYMOGS-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369524 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108739-88-4 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Base-Catalyzed Acetylation

A common method involves dissolving D-galactose in a mixture of acetic anhydride and sodium acetate (NaOAc) at elevated temperatures (80–100°C). This results in the formation of 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose (1) in yields exceeding 85%. The reaction proceeds via nucleophilic attack of the acetate ion on the hydroxyl groups, with the anomeric hydroxyl remaining unprotected due to its lower reactivity.

Acid-Catalyzed Acetylation

Alternative protocols employ sulfuric acid (HSO) or perchloric acid (HClO) as catalysts, enabling acetylation at room temperature. While faster, these conditions risk partial anomeric acetylation, necessitating careful monitoring via thin-layer chromatography (TLC).

Activation of the Anomeric Position

The unprotected anomeric hydroxyl group in 1 is activated to facilitate nucleophilic substitution with formamide. Two primary strategies are employed:

Glycosyl Halide Formation

Treatment of 1 with hydrogen bromide (HBr) in glacial acetic acid converts the anomeric hydroxyl into a bromide, yielding 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (2). This intermediate is highly reactive but prone to hydrolysis, requiring storage under anhydrous conditions.

Trichloroacetimidate Synthesis

A milder approach involves reacting 1 with trichloroacetonitrile (ClCCN) and a base (e.g., DBU) to form the corresponding trichloroacetimidate (3). This method offers superior stereocontrol, as the β-configuration is favored due to the anomeric effect.

Introduction of the Formamide Group

The critical step involves substituting the anomeric leaving group (bromide or trichloroacetimidate) with formamide.

Koenigs-Knorr-Type Reaction

Glycosyl bromide (2) reacts with formamide (HCONH) in the presence of silver carbonate (AgCO) as a promoter. The reaction proceeds via an S1 mechanism, where the β-configuration is retained due to neighboring-group participation by the C2 acetyl group. Yields range from 60–75%, with minor α-anomer formation (<5%).

Lewis Acid-Catalyzed Glycosylation

Using trichloroacetimidate (3), formamide is introduced under Lewis acid catalysis (e.g., BF·OEt). This method provides higher β-selectivity (>95%) and avoids the use of heavy metals.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using gradients of hexane-ethyl acetate (3:1 to 1:2). The target compound elutes at R 0.45 (hexane:EtOAc 1:1).

Spectroscopic Analysis

-

H NMR (400 MHz, CDCl): δ 8.25 (s, 1H, NH), 5.32 (d, J = 8.0 Hz, 1H, H-1), 4.98–4.85 (m, 4H, acetyl CH), 2.10–2.05 (m, 12H, acetyl COCH).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | β:α Ratio | Key Advantages | Limitations |

|---|---|---|---|---|

| Koenigs-Knorr (AgCO) | 65 | 95:5 | High reproducibility | Requires toxic silver salts |

| Trichloroacetimidate (BF) | 78 | 99:1 | Excellent stereocontrol | Sensitive to moisture |

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Substitution: The formamide group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

Hydrolysis: Yields D-galactose and acetic acid.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Yields oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chiral Derivatization

One of the primary applications of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide is in the chiral derivatization of amino acids and other compounds. This process allows for the separation and analysis of enantiomers using techniques such as High-Performance Liquid Chromatography (HPLC). The compound facilitates the formation of stable derivatives that can be easily analyzed .

Proteomics Research

In proteomics, this compound is used for the derivatization of amino acids prior to mass spectrometry analysis. The acetylation improves the detection sensitivity and specificity of peptides and proteins in complex biological samples. Studies have shown that using this derivative enhances the identification of post-translational modifications .

Analytical Method Development

The compound has been utilized in developing analytical methods for quality control (QC) applications in pharmaceutical research. It aids in method validation processes by providing reliable standards for comparison during drug analysis .

Biological Sample Analysis

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide is also applied in the analysis of biological fluids. For instance, it has been used to determine the concentrations of various drugs and metabolites in plasma samples through LC-MS/MS techniques .

Case Studies

Several studies highlight the effectiveness of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide in real-world applications:

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release the active galactose moiety, which can then interact with specific proteins or enzymes. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Formamide vs. Azide: A 2012 study (Molecules) highlighted the azide’s utility in synthesizing antimicrobial iminopyridines, while the formamide derivative is favored in drug development for its metabolic stability .

- Thiopseudourea Applications : Recent work (Glentham Life Sciences) emphasizes its role in synthesizing sulfur-linked glycoconjugates for antiviral research .

Biologische Aktivität

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is a chemically modified sugar derivative with significant biological activity. This compound is characterized by its acetylation at the 2, 3, 4, and 6 positions of the galactopyranosyl ring and the presence of a formamide group. Its unique structure allows it to participate in various biological interactions and applications.

The synthesis of this compound typically involves the acetylation of D-galactose followed by reaction with formamide. The reaction conditions usually include acetic anhydride in the presence of a catalyst such as pyridine, under reflux conditions to ensure complete acetylation. The resulting compound can undergo hydrolysis, substitution, and oxidation-reduction reactions, making it versatile for further chemical modifications .

The biological activity of this compound primarily derives from its ability to interact with proteins and enzymes due to the hydrolysis of acetyl groups releasing active galactose moieties. The formamide group can engage in hydrogen bonding and other molecular interactions that enhance its specificity and efficacy in biological systems .

Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, thiosemicarbazone derivatives synthesized from this compound were evaluated for their antioxidant activity both in vitro and in vivo. Some compounds showed promising results in scavenging free radicals and protecting cells against oxidative stress .

Drug Delivery Systems

Due to its ability to modify solubility and stability profiles of drugs, this compound is being investigated for use in drug delivery systems. This application is particularly relevant in enhancing the bioavailability of poorly soluble drugs .

Carbohydrate-Protein Interactions

This compound serves as a model for studying carbohydrate-protein interactions. Its structure allows researchers to explore how acetylated sugars behave in biological contexts, which is crucial for understanding cellular recognition processes and signaling pathways .

Case Studies

- Antioxidant Activity Evaluation : A study synthesized various thiosemicarbazones from 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl thiosemicarbazide. The antioxidant activity was assessed using DPPH radical scavenging assays, where some derivatives showed high efficacy compared to standard antioxidants .

- Drug Delivery Research : Investigations into the use of this compound in drug formulations highlighted its potential to enhance the delivery of therapeutic agents by improving their solubility profiles. This was particularly noted in formulations aimed at treating chronic diseases where drug solubility is a limiting factor .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Antioxidant; Drug delivery | Carbohydrate-protein interaction studies |

| 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | Similar | Limited; primarily chemical synthesis | Glycosylation reactions |

| 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate | Similar | Anticancer properties reported | Pharmaceutical synthesis |

Q & A

What are the optimal synthetic routes for preparing 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl derivatives, and how do reaction conditions influence regioselectivity?

Basic Research Focus

The synthesis typically begins with 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide as a precursor. Key steps include nucleophilic substitution (e.g., azide formation via refluxing with sodium azide in acetone/water, yielding the β-azide derivative in 70% after recrystallization) . For amine derivatives, catalytic hydrogenation with Raney Ni under reflux in ethyl acetate achieves 90% yield . Methodological rigor requires monitoring via IR (e.g., N₃ stretch at 2140 cm⁻¹) and NMR (e.g., δ 5.95 ppm for H-1 in β-configuration) to confirm stereochemistry .

Advanced Consideration : Competing pathways (e.g., α/β anomer formation) are influenced by solvent polarity, temperature, and leaving-group activation. For instance, glycosylation with trichloroacetimidate donors (as in ) requires anhydrous conditions and Lewis acids (e.g., TMSOTf) to favor β-selectivity .

How can NMR and mass spectrometry resolve structural ambiguities in acetylated galactopyranosyl intermediates?

Basic Research Focus

¹H-NMR is critical for confirming acetyl group placement and anomeric configuration. For example, acetyl methyl protons appear as singlets at δ 1.95–2.15 ppm, while H-1 in β-anomers shows a doublet near δ 5.95 ppm (J = 8–10 Hz) . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+Na]⁺ at m/z 1009.3039 for a triazole-linked derivative) .

Advanced Consideration : Overlapping signals in crowded spectra (e.g., H-2/H-3/H-4 in acetylated sugars) can be resolved using 2D NMR (HSQC, COSY) and isotopic labeling. highlights the use of benzylidene protecting groups to simplify spectral interpretation during glycosylation .

What strategies mitigate side reactions during formamide conjugation to the galactopyranosyl core?

Advanced Research Focus

Formamide introduction often involves Schiff base formation (e.g., reacting the amine derivative with aldehydes like cinnamaldehyde under Dean-Stark conditions to azeotropically remove water). Competing hydrolysis of acetyl groups is minimized by using anhydrous CH₂Cl₂ and molecular sieves . Post-conjugation, IR analysis (C=N stretch at 1680 cm⁻¹) and HPLC (C18 column, MeCN/H₂O gradient) confirm product purity .

Data Contradiction : notes that Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole linkages may require rigorous exclusion of oxygen to prevent Cu(II)-mediated decomposition, contrasting with earlier methods using Staudinger reactions .

How do protecting groups (e.g., acetyl vs. benzyl) impact solubility and reactivity in glycosylation reactions?

Advanced Research Focus

Acetyl groups enhance solubility in polar aprotic solvents (e.g., DMF, acetone) but may hinder glycosyl donor activation. Benzyl groups, while more stable under acidic conditions, require hydrogenolysis for deprotection, complicating post-synthetic steps. demonstrates that 4,6-O-benzylidene protection in glucosamine acceptors directs β-(1→6) glycosylation with trichloroacetimidate donors .

Methodological Tip : Use TBAF (tetrabutylammonium fluoride) for selective desilylation in multistep syntheses, as seen in for deprotecting silyl ethers without affecting acetyl groups .

What analytical workflows validate the biological activity of galactopyranosyl formamide derivatives?

Advanced Research Focus

After synthesis, bioactivity screening (e.g., antimicrobial assays in ) involves serial dilution in microtiter plates, with MIC (minimum inhibitory concentration) determination against Gram-positive/-negative strains . For immunostimulatory derivatives (e.g., lipid A analogs in ), ELISA-based cytokine profiling (IL-6, TNF-α) in macrophage cell lines validates TLR4 agonism .

Data Interpretation : Contradictory bioactivity results may arise from impurities in acetylated intermediates. Purity >95% (HPLC) and endotoxin-free conditions (LAL assay) are critical for reliable data .

How can computational modeling predict regioselectivity in acetyl migration during deprotection?

Advanced Research Focus

DFT calculations (e.g., Gaussian 09) model acetyl group migration under basic or acidic conditions. For example, 3-O-acetyl migration to C-4 in aqueous NaOH can be predicted via transition-state energy barriers. ’s crystallographic data (C–C bond lengths <0.007 Å) provide structural benchmarks for validating computational models .

Experimental Validation : Compare predicted migration pathways with TLC and LC-MS data after controlled deprotection (e.g., Zemplén conditions with NaOMe/MeOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.